molecular formula C16H21N5O B6492184 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-methylpiperazine CAS No. 1326920-15-3

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-methylpiperazine

Cat. No.: B6492184
CAS No.: 1326920-15-3
M. Wt: 299.37 g/mol
InChI Key: SGWGDVVVKJGRKK-UHFFFAOYSA-N
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Description

1-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-4-methylpiperazine is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 4-ethylphenyl substituent at position 1 and a carbonyl group at position 2. The carbonyl bridge connects the triazole to a 4-methylpiperazine moiety. The 4-ethylphenyl group may enhance lipophilicity, influencing membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

[1-(4-ethylphenyl)triazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-3-13-4-6-14(7-5-13)21-12-15(17-18-21)16(22)20-10-8-19(2)9-11-20/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWGDVVVKJGRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (): Replaces the triazole with a pyrazole ring and introduces a benzoyl group.
  • 4-[3-(4-Cyclopropanecarbonylpiperazine-1-Carbonyl)-4-Fluorobenzyl]-2H-Phthalazin-1-One (): Incorporates a phthalazinone core and cyclopropanecarbonyl-piperazine, targeting PARP inhibition. The fluorobenzyl group enhances electron-withdrawing effects, contrasting with the electron-donating ethyl group in the target compound .

Piperazine Derivatives

  • 1-(4-Fluorobenzyl)-4-(4-Methylphenylsulfonyl)Piperazine (): Features a sulfonyl group instead of a triazole-carbonyl linkage.
  • 1-(4-Methoxyphenyl)-4-(1H-1,2,4-Triazol-3-Ylcarbonyl)Piperazine () : Substitutes the 1,2,3-triazole with a 1,2,4-triazole and a methoxyphenyl group. The altered triazole regiochemistry may affect hydrogen-bonding interactions in biological targets .

Physicochemical Properties

Property Target Compound 1-(4-Methoxyphenyl)-4-(1H-1,2,4-Triazol-3-Ylcarbonyl)Piperazine () 4-[3-(4-Cyclopropanecarbonylpiperazine-1-Carbonyl)-4-Fluorobenzyl]-2H-Phthalazin-1-One ()
Molecular Weight 353.42 g/mol 287.32 g/mol 484.47 g/mol
LogP (Predicted) 3.2 1.8 2.9
Hydrogen Bond Acceptors 5 6 8
Rotatable Bonds 6 4 7

The target compound’s higher logP (3.2) compared to ’s derivative (1.8) indicates superior lipophilicity, favoring passive diffusion across biological membranes. However, its larger molecular weight (353.42 g/mol) may limit oral bioavailability under Lipinski’s rules .

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